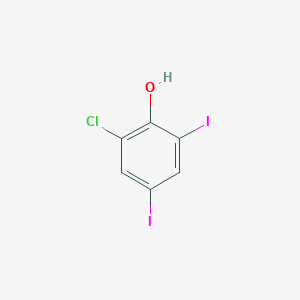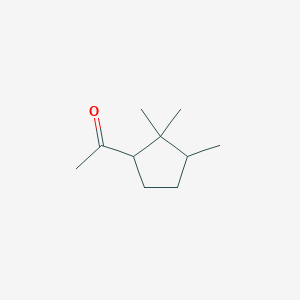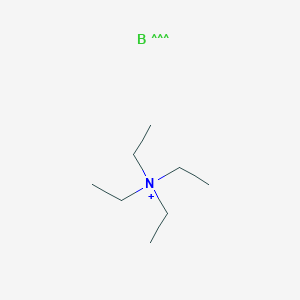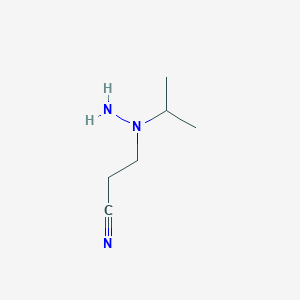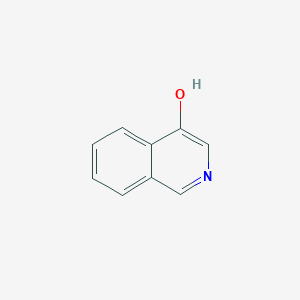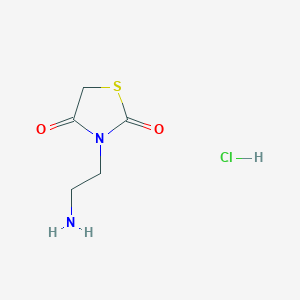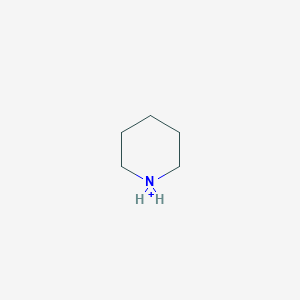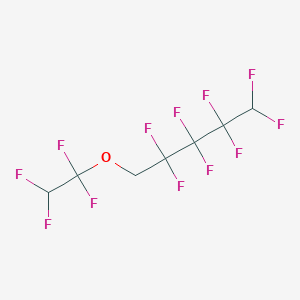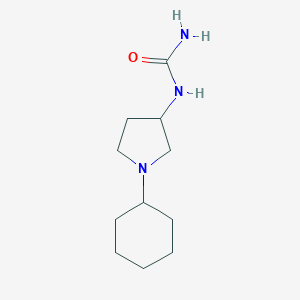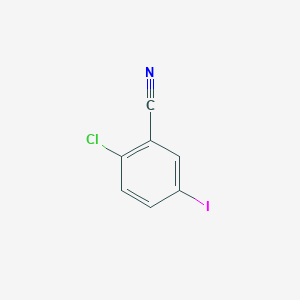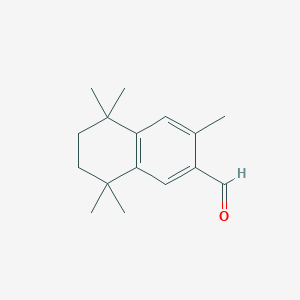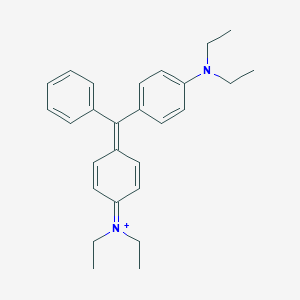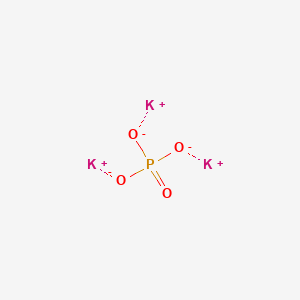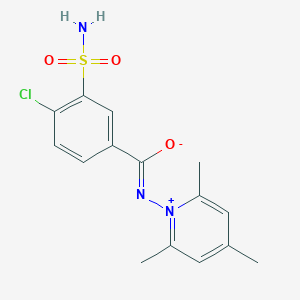
Besulpamide
描述
贝苏帕胺是一种具有利尿活性的磺酰氯苯甲酸衍生物。 它在化学性质上与其他利尿剂如氯噻酮、氯帕胺和西帕胺相似 。 贝苏帕胺已被研究其药理学特性,包括其对利尿和高血压的影响 .
准备方法
贝苏帕胺的合成涉及多个步骤,从制备磺酰氯苯甲酸衍生物开始。反应条件通常包括使用氯化剂和磺酰胺衍生物。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
科学研究应用
贝苏帕胺因其利尿特性而被广泛研究。它在动物模型中显示出显著的利尿活性,类似于其他已知的利尿剂。 此外,贝苏帕胺已被研究其降压作用,特别是与其他降压药联合使用 。 其药代动力学和药效学已在鼠和大鼠中研究,为其吸收、分布、代谢和排泄提供了宝贵的见解 .
作用机制
贝苏帕胺主要通过抑制肾脏中的钠-氯协同转运蛋白 (NCCT) 发挥作用。这种抑制导致钠离子和氯离子的排泄增加,从而导致利尿。 这种机制中涉及的分子靶标和途径包括 NCCT 和相关的离子转运途径 .
相似化合物的比较
贝苏帕胺与其他利尿剂如氯噻酮、氯帕胺和西帕胺相似,但它也具有独特的特性,使其与这些化合物区别开来。 例如,贝苏帕胺显示出不同的药代动力学特征,并且可能具有独特的治疗应用 。 其他类似化合物包括氢氯噻嗪和托拉塞米,它们也表现出利尿和降压特性 .
属性
IUPAC Name |
4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYDXDNOWKEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Besulpamide and its effects on the body?
A1: this compound is a diuretic drug, meaning it increases urine output. While the exact mechanism is not fully detailed in the provided research, it is known to be similar to other diuretics like chlorthalidone and clopamide. These drugs typically exert their effects within the kidneys, particularly on the nephron, the functional unit responsible for urine formation. [] The increased urine output helps to lower blood pressure, making this compound useful as an antihypertensive agent. []
Q2: How does the structure of this compound contribute to its activity?
A2: The structure of this compound, a 1-[(4-Chloro-3-sulfamoylbenzoyl)amino]-2,4,6-trimethylpyridinium hydroxide inner salt, has been studied using X-ray crystallography and NMR spectroscopy. [] These studies revealed two key structural features:
Q3: What is the pharmacokinetic profile of this compound?
A4: Research in rats and dogs has shed light on the pharmacokinetic properties of this compound. [] The drug is well-absorbed after oral administration, with a bioavailability of nearly 86.4% in rats. [] It follows a two-compartment open model, meaning it distributes between the bloodstream and tissues. [] The elimination half-life is relatively short, ranging from 1 to 4 hours, suggesting the need for multiple daily doses to maintain therapeutic levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



